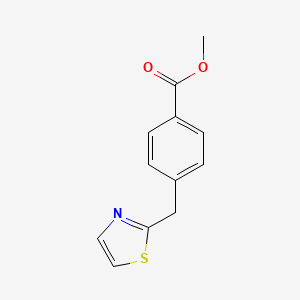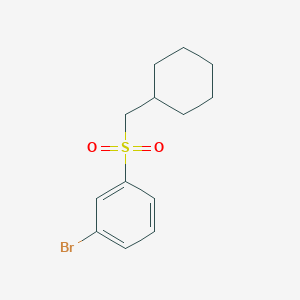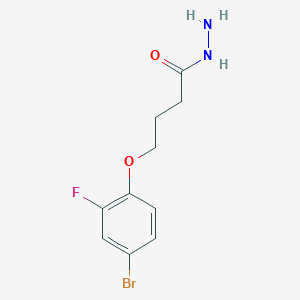
4-(4-Bromo-2-fluorophenoxy)butanehydrazide
説明
“4-(4-Bromo-2-fluorophenoxy)butanehydrazide” is a chemical compound with diverse applications in scientific research. It contains a total of 48 bonds, including 28 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 N hydrazine, and 2 aromatic ethers .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions . Its unique properties enable it to be utilized in various experiments, ranging from drug development to material synthesis.Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-2-fluorophenoxy)butanehydrazide” is complex, with a total of 48 bonds; 28 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 N hydrazine, and 2 aromatic ethers .科学的研究の応用
Synthesis and Structural Analysis
- A study by (Wen & Li, 2011) focused on the synthesis and characterization of a compound structurally similar to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide. This involved elemental analysis, IR spectrum, and single crystal X-ray diffraction. Their findings contribute to understanding the molecular structure and properties of such compounds.
Radiosynthesis Applications
- Research by (Ross, Ermert, & Coenen, 2011) explored the synthesis of 4-[18F]Fluorophenol, a compound related to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide. This compound is important for creating complex radiopharmaceuticals, indicating potential applications in medical imaging and diagnostics.
Fluorescence Studies
- A study by (Yoshino et al., 2010) on azobenzenes, which share a similar chemical moiety with 4-(4-Bromo-2-fluorophenoxy)butanehydrazide, investigated their fluorescence properties. These insights are valuable for the development of new fluorescent materials and sensors.
Material Science and Electrooptical Properties
- Research by (Gray & Kelly, 1981) discussed the synthesis of compounds including 4-(4-Bromo-2-fluorophenoxy)butanehydrazide analogs and their potential application in creating materials with electrooptical properties. This could be relevant for the development of new electronic and optical devices.
Nanoparticle Technology
- The work of (Fischer, Baier, & Mecking, 2013) involved creating nanoparticles from polyfluorene compounds, similar to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide. These nanoparticles displayed bright fluorescence and potential applications in bioimaging and sensor technology.
Chromatographic Techniques
- In a study by (Gatti, Cavrini, Roveri, & Pinzauti, 1990), a fluorogenic labeling reagent related to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide was used in high-performance liquid chromatography. This illustrates its potential use in analytical chemistry for the detection and quantification of biological molecules.
Biological Activity Studies
- A study by (Tamoradi & Goudarziafshar, 2015) involved the synthesis of metal complexes with Schiff base ligands derived from compounds similar to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide. The study highlighted their potential antibacterial properties.
Environmental Applications
- Research on bromophenol derivatives, structurally related to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide, by (Li et al., 2007) showed significant radical-scavenging activity. This suggests potential applications in environmental protection and antioxidant research.
Sensor Technology
- The study by (Grabka, Jasek, & Witkiewicz, 2021) on polysiloxanes with phenolic and fluorophenolic groups indicates potential use in gas sensor technology, highlighting the importance of such compounds in developing new sensory materials.
Safety And Hazards
The safety data sheet for a similar compound, “4-Bromo-2-fluoroaniline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle this compound with appropriate safety measures.
特性
IUPAC Name |
4-(4-bromo-2-fluorophenoxy)butanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c11-7-3-4-9(8(12)6-7)16-5-1-2-10(15)14-13/h3-4,6H,1-2,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQIWZLAAJJWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-fluorophenoxy)butanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401056.png)
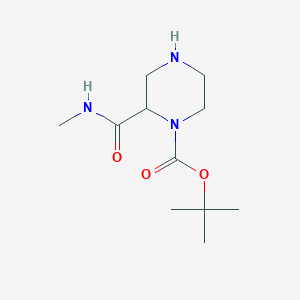
![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)
![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)
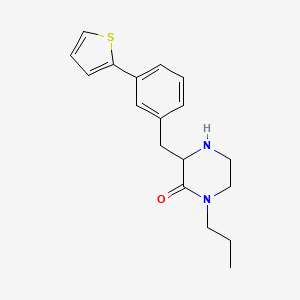
![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)
![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
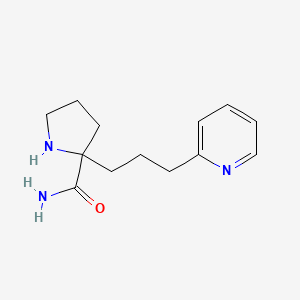
![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
